REACTION_CXSMILES
|
C(O[C:6]([C:8]1[N:9]=[CH:10][C:11]2[C:16]([C:17]=1[OH:18])=[CH:15][CH:14]=[C:13]([S:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[CH:12]=2)=[O:7])CCC.[NH2:26][CH2:27][C:28]([OH:30])=[O:29].C[O-].[Na+].CO>>[OH:18][C:17]1[C:16]2[C:11](=[CH:12][C:13]([S:19][C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=3)=[CH:14][CH:15]=2)[CH:10]=[N:9][C:8]=1[C:6]([NH:26][CH2:27][C:28]([OH:30])=[O:29])=[O:7] |f:2.3|
|
Name
|
4-hydroxy-7-phenylsulfanyl-isoquinoline-3-carboxylic acid butyl ester
|
Quantity
|
113 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(=O)C=1N=CC2=CC(=CC=C2C1O)SC1=CC=CC=C1
|
Name
|
|
Quantity
|
244 mg
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
3.2 mmol
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
Then the solvent was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 25 ml of water
|
Type
|
WASH
|
Details
|
the resulting solution was washed twice with 50 ml of ethyl acetate
|
Type
|
ADDITION
|
Details
|
The pH of the solution was subsequently adjusted to about 3 by addition of concentrated hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
the resulting slurry was extracted twice with 25 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(N=CC2=CC(=CC=C12)SC1=CC=CC=C1)C(=O)NCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 103 mg | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |